

# Corilagin molecular formula C27H22O18

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Compound of Interest		
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An In-depth Technical Guide to Corilagin (C27H22O18)

#### Introduction

Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, characterized by the molecular formula  $C_{27}H_{22}O_{18}$ .[1] First isolated in 1951, it is a prominent bioactive compound found in a wide array of medicinal plants, including those from the Euphorbiaceae, Combretaceae, and Geraniaceae families.[2][3][4] Structurally, it is  $\beta$ -1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose.[5][6] Corilagin has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, hepatoprotective, and anti-viral properties.[3][6][7] This guide provides a comprehensive technical overview of corilagin, detailing its physicochemical properties, spectroscopic data, isolation protocols, and mechanisms of action for researchers, scientists, and drug development professionals.

# **Physicochemical and Spectroscopic Data**

The precise identification and characterization of corilagin are fundamental for research and development. The following tables summarize its key properties.

# **Physicochemical Properties**



Property	Value	References
Molecular Formula	C27H22O18	[1][2][8]
Molecular Weight	634.45 g/mol	[4][8][9]
Appearance	Off-white acicular crystalline powder	[2]
CAS Number	23094-69-1	[1][4][10]
Solubility	DMSO: 25 mg/mLEthanol: 25 mg/mLDMF: 20 mg/mLPBS (pH 7.2): 5 mg/mL	[9][10]
UV Maximum (λmax)	220, 268 nm	[9]

# **Spectroscopic Data**



Technique	Key Findings	References
Mass Spectrometry (LC- MS/MS)	Molecular Ion: m/z 633 [M-H] <sup>-</sup> (Negative Ion Mode)Characteristic Fragment Ions:- m/z 463 [M - 170 - H] <sup>-</sup> (loss of a galloyl group)- m/z 301 [M - 332 - H] <sup>-</sup> (loss of galloylglucose)	[11][12][13]
<sup>13</sup> C NMR	Shows signals for 27 carbons, including three ester carbonyl carbons (δC ~164-168 ppm), six glucose carbons, and 18 aromatic carbons.	[12][14]
<sup>1</sup> H NMR	Displays characteristic signals for four aromatic protons ( $\delta$ H $\sim$ 6.6-7.2 ppm) and protons of the glucose moiety, including an anomeric proton ( $\delta$ H $\sim$ 6.38 ppm).	[12]
Infrared (IR) Spectroscopy	Broad OH bands (~3400 cm <sup>-1</sup> )Carbonyl (ester) bands (~1713-1732 cm <sup>-1</sup> )	[14]

# **Experimental Protocols: Isolation and Purification**

The extraction and purification of corilagin from plant sources is a multi-step process requiring various chromatographic techniques to achieve high purity.

## **General Extraction and Partitioning**

This initial phase aims to create a crude extract enriched with corilagin.

 Plant Material: Use pulverized plant material (e.g., whole plant of Phyllanthus maderaspatensis).[11]



- Extraction: Perform hot extraction with a hydro-alcoholic solvent (e.g., 50% ethanol).[15]
- Partitioning:
  - Concentrate the extract and partition it with ethyl acetate (EtOAc) to eliminate non-polar impurities. Retain the aqueous fraction.[11]
  - Further partition the aqueous fraction with n-butanol. The n-butanol fraction, now enriched with corilagin, is collected for chromatographic purification.[11]

## **Column Chromatography**

This step separates corilagin from other compounds in the enriched fraction.

- Stationary Phase: Diaion HP-20 resin is commonly used.[11][12]
- Mobile Phase: Employ a gradient elution, starting with 100% water and systematically increasing the concentration of methanol (MeOH).
- Fraction Collection: Corilagin-rich fractions are typically eluted with approximately 30%
  MeOH in water.[11][12]

# Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final step to obtain high-purity corilagin.

- Column: A reverse-phase C18 column (e.g., Kromasil 100-7-C18, 21.2 x 250 mm) is standard.[11][12]
- Mobile Phase: An isocratic mobile phase, such as 25% methanol in water, is often effective.
  [11][12]
- Flow Rate: A typical flow rate for a semi-preparative column is around 15 mL/min.[11][12]
- Detection: Monitor the elution using UV detection at 275 nm.[11]



 Post-Purification: Collect the fractions containing pure corilagin and dry them under a vacuum.[11]



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General workflow for the isolation of corilagin.

# **Alternative Extraction Methodologies**

- Supercritical CO<sub>2</sub> Extraction: A green alternative using pulverized plant material in a CO<sub>2</sub> supercritical extractor at 10-30 MPa and 35-55°C, followed by purification with macroporous resin.[11]
- Ionic Liquid-Based Ultrasonic Extraction: An efficient method involving the ultrasonication of plant material with an aqueous ionic liquid (e.g., 0.4 M [BMIm]Br) at 50°C for 15 minutes. The ionic liquid is subsequently removed using a macroporous resin.[11][16]

# **Biological Activities and Signaling Pathways**

Corilagin modulates numerous signaling pathways, which are central to its therapeutic effects.

#### **Anti-Cancer Activity**

Corilagin demonstrates significant inhibitory activity against various cancer cells, including ovarian, hepatocellular, and breast cancer.[5][17] Its mechanisms include inducing cell cycle arrest, apoptosis, and autophagy.[5][7]

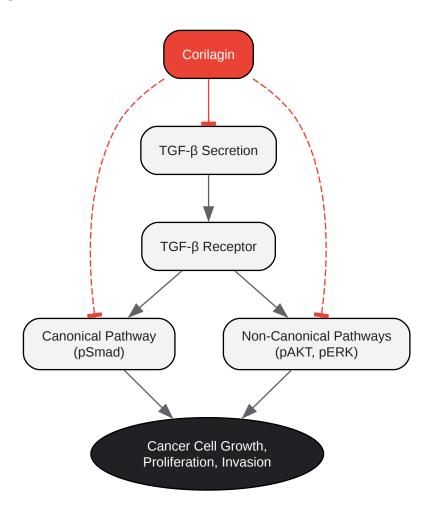
- Cell Cycle Arrest: Corilagin prompts cell cycle arrest at the G2/M phase.[5][17] In ovarian cancer cells, this is achieved by down-regulating key proteins such as Cyclin B1, Phosphocdc2, and Phospho-Wee1.[17][18]
- Apoptosis Induction: Corilagin triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[19][20] This is mediated by upregulating p53, Bax, Fas, and



FasL, while downregulating Bcl-2.[19][20] It also activates executioner caspases, including caspase-3, caspase-8, and caspase-9.[5][19]

• IC<sub>50</sub> Values: Corilagin inhibited the growth of ovarian cancer cell lines SKOv3ip and Hey with IC<sub>50</sub> values below 30  $\mu$ M, while showing lower toxicity to normal ovarian surface epithelium cells (IC<sub>50</sub>  $\approx$  160  $\mu$ M).[17][18]

In ovarian cancer, corilagin inhibits the secretion of Transforming Growth Factor-β (TGF-β), a key cytokine in tumor progression.[17][18] This action blocks both the canonical Smad pathway and the non-canonical ERK/AKT pathways, which are critical for cancer cell proliferation and invasion.[5][17][18]

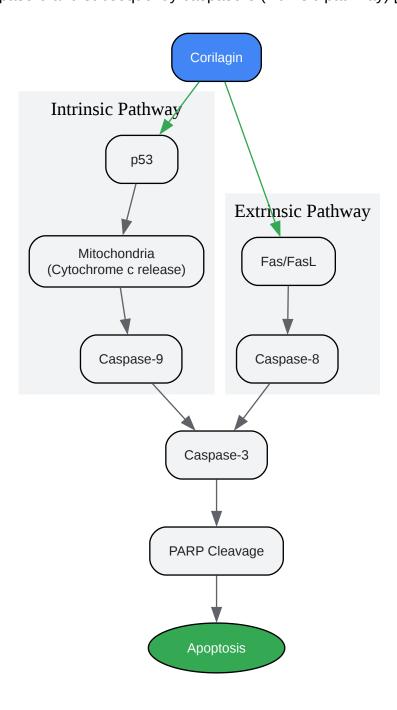


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Corilagin inhibits the TGF-β signaling pathway.



Corilagin promotes apoptosis in hepatocellular carcinoma cells by up-regulating the proapoptotic protein p53 and activating both death receptor and mitochondrial pathways.[19][20] It enhances the expression of Fas/FasL, leading to the activation of caspase-8 (extrinsic pathway).[19][20] Simultaneously, it promotes the release of cytochrome c from mitochondria, which activates caspase-9 and subsequently caspase-3 (intrinsic pathway).[19]



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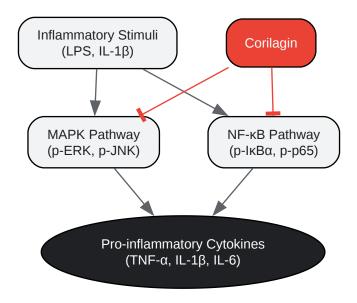
Corilagin induces apoptosis via dual pathways.



## **Anti-Inflammatory Activity**

Corilagin exhibits potent anti-inflammatory effects by targeting key inflammatory signaling cascades. It has shown efficacy in models of rheumatoid arthritis, acute lung injury, and acetaminophen-induced hepatotoxicity.[15][21][22][23]

In response to inflammatory stimuli like lipopolysaccharide (LPS) or Interleukin-1 $\beta$  (IL-1 $\beta$ ), corilagin suppresses the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK) and the Nuclear Factor-kappa B (NF- $\kappa$ B) pathway.[21][22][23] It inhibits the phosphorylation of I $\kappa$ B $\alpha$ , preventing the nuclear translocation of the p65 subunit of NF- $\kappa$ B.[5] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[15][21]



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Corilagin blocks MAPK and NF-kB pathways.

Corilagin can prevent inflammation associated with conditions like gouty arthritis by restraining the activation of the NLRP3 inflammasome.[24] It achieves this by inhibiting the ROS/TXNIP axis, which is a critical upstream activator of the NLRP3 protein complex, thereby preventing the maturation and release of IL-1β.[24]





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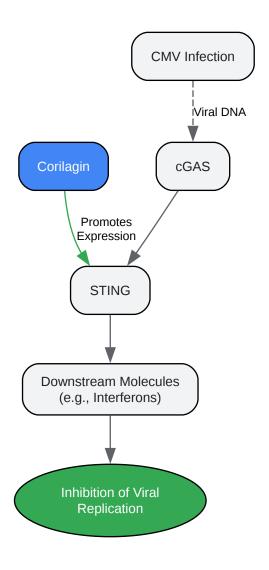
Corilagin inhibits the NLRP3 inflammasome.

## **Anti-Viral Activity**

Corilagin has demonstrated activity against several viruses, including Hepatitis C Virus (HCV) and Human Cytomegalovirus (CMV).[25][26]

A key mechanism for its anti-CMV effect is the activation of the cGAS-STING signaling pathway.[26] Upon viral DNA detection by cGAS, the STING protein is activated, leading to the production of interferons and other antiviral molecules that inhibit viral infection and replication. Corilagin promotes the expression of STING and its downstream effectors, enhancing the host's innate immune response against the virus.[26][27]





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Corilagin activates cGAS-STING signaling.

#### Conclusion

Corilagin (C<sub>27</sub>H<sub>22</sub>O<sub>18</sub>) is a multifaceted natural compound with a well-defined chemical structure and a broad range of significant pharmacological activities. Its ability to modulate critical cellular signaling pathways, including TGF-β, NF-κB, MAPK, and cGAS-STING, underscores its therapeutic potential in oncology, inflammatory diseases, and virology. The detailed protocols for its isolation and comprehensive physicochemical data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this promising natural agent.



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